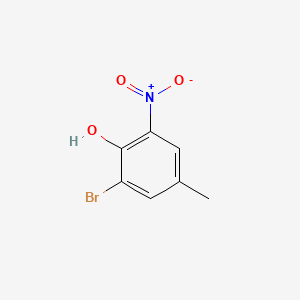

2-Bromo-4-methyl-6-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMPSIRCVCUHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942040 | |

| Record name | 2-Bromo-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20039-91-2 | |

| Record name | Phenol, 2-bromo-4-methyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20039-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methyl-6-nitrophenol (CAS: 20039-91-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 2-Bromo-4-methyl-6-nitrophenol. Due to a lack of specific publicly available data on the biological activity and drug development applications of this particular compound, this guide will focus on its well-defined chemical characteristics.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆BrNO₃.[1] Its chemical structure consists of a phenol ring substituted with a bromine atom, a methyl group, and a nitro group at positions 2, 4, and 6, respectively.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been aggregated from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.04 g/mol | [2] |

| CAS Number | 20039-91-2 | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 68 °C | [2] |

| IUPAC Name | This compound | [3] |

| InChI | InChI=1S/C7H6BrNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | [1][3] |

| InChIKey | ABMPSIRCVCUHLO-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=CC(=C(C(=C1)Br)O)--INVALID-LINK--[O-] | [3] |

Spectral Information

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The National Institute of Standards and Technology (NIST) WebBook provides access to the infrared (IR) and mass spectrum (electron ionization) for this compound.[1] This information is vital for confirming the structure and purity of the compound in a laboratory setting.

Synthesis

A common synthetic route to this compound involves the nitration of 2-Bromo-4-methylphenol.[4]

Experimental Protocol: Nitration of 2-Bromo-4-methylphenol

The following is a representative experimental protocol for the synthesis of this compound.[4]

Materials:

-

2-Bromo-4-methylphenol

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of sulfuric acid (200 mL) in water (620 mL) is prepared and cooled to 0°C.

-

Nitric acid (56 g, 889 mmol) is added to the cooled sulfuric acid solution.

-

2-Bromo-4-methylphenol (88 g, 471 mmol) is then added to the reaction mixture.

-

The resulting mixture is stirred at room temperature overnight.

-

Upon completion of the reaction, the mixture is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound as a yellow solid (81 g, 74% yield).[4]

Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information:

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[3]

-

Precautionary Statements: P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501.[3]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[2] Use in a well-ventilated area.[5]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water.

-

Skin Contact: Wash off immediately with soap and plenty of water.[5]

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Biological Activity and Drug Development Applications

There is currently a lack of specific, publicly available scientific literature detailing the biological activity, mechanism of action, or direct applications in drug development for this compound.

However, the nitrophenol scaffold is present in a variety of biologically active molecules. The nitro group can be a key pharmacophore, and its electron-withdrawing nature can influence the acidity of the phenolic hydroxyl group, which may be important for receptor binding or other biological interactions. Substituted phenols are a common motif in medicinal chemistry, and the specific combination of bromo, methyl, and nitro substituents on this scaffold could potentially lead to novel biological activities.

Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential therapeutic applications of this compound.

Overview of the technical guide's content structure.

References

physical and chemical properties of 2-Bromo-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-4-methyl-6-nitrophenol. The information is compiled from various scientific sources to support research, development, and application activities involving this compound.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₆BrNO₃.[1][2][3] Its structure consists of a phenol ring substituted with a bromine atom, a methyl group, and a nitro group.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound. It is important to note that while some data points are from experimental measurements, others are computed estimates and should be regarded as such.

| Property | Value | Source |

| CAS Number | 20039-91-2 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₃ | [1][2][3] |

| Molecular Weight | 232.03 g/mol | [1][2] |

| Melting Point | 68 °C | [3] |

| Boiling Point | Not experimentally determined; predicted values exist. | [4] |

| Solubility | No quantitative experimental data available. Expected to be soluble in polar organic solvents. | |

| pKa | No experimentally determined value found. | |

| LogP (Octanol/Water Partition Coefficient) | Predicted values are available. | [4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry: Mass spectral data is available, providing information on the compound's molecular weight and fragmentation pattern.[2][3]

-

Infrared (IR) Spectroscopy: IR spectral data has been recorded, which helps in identifying the functional groups present in the molecule.[2][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2-bromo-4-methylphenol.[1]

Materials:

-

2-Bromo-4-methylphenol

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of sulfuric acid (200 mL) in water (620 mL) is prepared and cooled to 0°C.[1]

-

Nitric acid (56 g, 889 mmol) is added to the cooled sulfuric acid solution.[1]

-

2-Bromo-4-methylphenol (88 g, 471 mmol) is then added to the reaction mixture.[1]

-

The resulting mixture is stirred at room temperature overnight.[1]

-

Upon completion of the reaction, the mixture is extracted with ethyl acetate.[1]

-

The organic layer is dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography to yield this compound as a yellow solid (81 g, 74% yield).[1]

Potential Biodegradation Pathway

While specific signaling pathways involving this compound in biological systems are not documented in the available literature, the environmental fate of similar halogenated nitrophenols has been studied. The following diagram illustrates a plausible biodegradation pathway for a related compound, 2,6-dibromo-4-nitrophenol, which could serve as a model for the potential environmental degradation of this compound. This pathway involves initial reductive and oxidative steps catalyzed by microbial enzymes.

Caption: Plausible biodegradation pathway for this compound.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis and purification of the target compound.

References

Structural Analysis and Confirmation of 2-Bromo-4-methyl-6-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of 2-Bromo-4-methyl-6-nitrophenol. It includes key identifying information, predicted spectroscopic data, detailed experimental protocols for its synthesis and purification, and a logical workflow for its characterization.

Compound Identification

This compound is a substituted aromatic compound with the following key identifiers:

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 20039-91-2[1][2] |

| Molecular Formula | C₇H₆BrNO₃[1][2] |

| Molecular Weight | 232.03 g/mol [1] |

| Canonical SMILES | CC1=CC(=C(C(=C1)Br)O)--INVALID-LINK--[O-][1] |

| InChI Key | ABMPSIRCVCUHLO-UHFFFAOYSA-N[1] |

Structural Elucidation and Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While publicly available, high-resolution spectral data with detailed peak assignments are limited, the expected spectral characteristics can be predicted based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the bromo, methyl, nitro, and hydroxyl substituents.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted NMR Data (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (position 3) | 7.8 - 8.2 | d | 1H |

| Aromatic-H (position 5) | 7.2 - 7.6 | d | 1H |

| Hydroxyl-H | 10.0 - 12.0 | s (broad) | 1H |

| Methyl-H | 2.3 - 2.5 | s | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C-OH (C1) | 150 - 155 | ||

| C-Br (C2) | 110 - 115 | ||

| C-H (C3) | 135 - 140 | ||

| C-CH₃ (C4) | 130 - 135 | ||

| C-H (C5) | 125 - 130 | ||

| C-NO₂ (C6) | 140 - 145 | ||

| -CH₃ | 20 - 25 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is available on the NIST WebBook.[2]

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| N=O (nitro) | Asymmetric Stretching | 1500 - 1560 |

| N=O (nitro) | Symmetric Stretching | 1335 - 1370 |

| C-O (phenol) | Stretching | 1180 - 1260 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum is available in the NIST database.[1] The molecular ion peak ([M]⁺) would be expected at m/z 231 and 233 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 231/233 | [M]⁺ (Molecular ion) |

| 214/216 | [M-OH]⁺ |

| 185/187 | [M-NO₂]⁺ |

| 106 | [M-Br-NO₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes the nitration of 2-bromo-4-methylphenol.

Materials:

-

2-Bromo-4-methylphenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Acetonitrile

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Silica Gel for column chromatography

-

Hexane

-

Deionized Water

-

Ice

Procedure:

-

In a flask, cool a solution of concentrated sulfuric acid in water.

-

Slowly add concentrated nitric acid to the cooled sulfuric acid solution while maintaining a low temperature (0-5 °C) using an ice bath.

-

To this nitrating mixture, add 2-bromo-4-methylphenol portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture over crushed ice with stirring.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

-

Glass column

-

Cotton or glass wool

-

Sand

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column plugged with cotton or glass wool and a layer of sand.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: Overall workflow for the synthesis and structural confirmation.

Caption: Logical relationship for structural confirmation.

Crystallographic Data

As of the date of this document, no public crystallographic data (e.g., CIF files) for this compound has been found in the common databases.

Conclusion

The structural analysis and confirmation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. While detailed, publicly available quantitative spectral data is limited, the expected spectroscopic fingerprints can be reliably predicted. The synthesis and purification protocols provided herein offer a robust method for obtaining this compound for further research and development applications.

References

Navigating the Chemical Landscape of C7H6BrNO3 and Its Analogs: A Technical Guide for Researchers

An in-depth exploration of the isomers of C7H6BrNO3 and the related, pharmacologically significant bromo-nitrobenzoic acids, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. We will delve into the nomenclature, synthesis, and applications of these compounds, with a focus on their roles as versatile intermediates in the creation of complex, biologically active molecules.

The molecular formula C7H6BrNO3 represents several isomeric compounds, primarily substituted nitroanisoles. While these isomers are valuable in various synthetic applications, a broader examination of structurally similar compounds, particularly the bromo-nitrobenzoic acids, reveals a more direct and significant relevance to the field of drug discovery and development. This guide will first identify the isomers of C7H6BrNO3 and then provide a detailed analysis of the more pharmacologically pertinent bromo-nitrobenzoic acids, including their synthesis protocols and roles as precursors to active pharmaceutical ingredients (APIs).

Isomers of C7H6BrNO3: The Bromo-nitroanisoles

Several positional isomers exist for the molecular formula C7H6BrNO3. The core structure is a methoxybenzene (anisole) ring substituted with a bromine atom and a nitro group. The IUPAC (International Union of Pure and Applied Chemistry) names for these isomers are determined by the positions of the substituents on the benzene ring.

Some of the common isomers include:

-

2-bromo-1-methoxy-3-nitrobenzene (also known as 2-Bromo-3-nitroanisole)[1]

-

2-bromo-1-methoxy-4-nitrobenzene (also known as 2-Bromo-4-nitroanisole)[2]

-

4-bromo-1-methoxy-2-nitrobenzene (also known as 4-Bromo-2-nitroanisole)

These bromo-nitroanisole compounds are primarily utilized as intermediates in organic synthesis.[3][4] For instance, 2-Bromo-4-nitroanisole serves as a key starting material in the synthesis of other compounds, including dye intermediates.[3] Its utility lies in the reactivity of the bromine and nitro functional groups, which can be readily modified or used in coupling reactions to build more complex molecular architectures.[5]

Beyond the Isomers: The Pharmaceutical Importance of Bromo-Nitrobenzoic Acids

For professionals in drug development, the structurally related bromo-nitrobenzoic acids, while having a slightly different molecular formula (C7H4BrNO4), offer a more compelling narrative due to their established roles in the synthesis of pharmaceuticals. Two prominent examples are 4-Bromo-2-nitrobenzoic acid and 2-Bromo-5-nitrobenzoic acid.

4-Bromo-2-nitrobenzoic Acid: A Key Intermediate in Anticancer Drug Synthesis

4-Bromo-2-nitrobenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds.[6] Most notably, it is a key intermediate in the production of Lonafarnib, a farnesyltransferase inhibitor that has been investigated for its potential as an anticancer agent.[7][8]

Applications and Biological Relevance:

-

Anticancer Drug Synthesis: Its primary role is as a precursor to Lonafarnib, which is being studied for its effectiveness in treating Hutchinson-Gilford progeria syndrome and certain cancers.[7]

-

Radiolabeling: This compound has been explored for use as a radiolabel for the diagnosis of bladder cancer, with its uptake in the bladder being proportional to the number of cancer cells, detectable by positron emission tomography (PET) scanning.[9]

-

Versatile Reagent: It is also used in the synthesis of other complex molecules, including those with potential as 5-HT1A receptor agonists for treating depression and anxiety.[6]

-

Other Industrial Uses: Beyond pharmaceuticals, it finds application as a preservative in cosmetics and as a herbicide and fungicide in agriculture.[6]

The synthesis of 4-Bromo-2-nitrobenzoic acid itself is a critical process for ensuring a high-purity supply for pharmaceutical manufacturing.

Quantitative Data Summary

The physical and chemical properties of these key compounds are summarized in the table below for easy comparison.

| Property | 2-Bromo-4-nitroanisole | 4-Bromo-2-nitrobenzoic Acid | 2-Bromo-5-nitrobenzoic Acid |

| Molecular Formula | C7H6BrNO3[10] | C7H4BrNO4[9] | C7H4BrNO4 |

| Molecular Weight | 232.03 g/mol [10] | 246.02 g/mol [9] | 246.02 g/mol |

| CAS Number | 5197-28-4[11] | 99277-71-1[6] | 943-14-6[12] |

| Melting Point | Not specified | 165 °C[9] | 180-181 °C[12] |

| Appearance | Solid[3] | Yellow crystalline powder[6] | Off-white powder[13] |

| Solubility | Not specified | Soluble in ethanol, methanol, and acetone; insoluble in water.[6] | Not specified |

Experimental Protocols: Synthesis of Key Intermediates

The following are representative experimental protocols for the synthesis of the discussed bromo-nitroanisole and bromo-nitrobenzoic acid compounds.

Synthesis of 2-Bromo-4-nitroanisole from 4-nitroanisole

This procedure involves the bromination of 4-nitroanisole.

Protocol:

-

In a suitable reaction vessel, dissolve 4-nitroanisole in a solvent.

-

Add N-bromosuccinimide (NBS) as the brominating reagent and a catalytic amount of iodine.

-

The reaction can be carried out using a ball milling method for mechanochemical synthesis.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or proton nuclear magnetic resonance (1H NMR).

-

Upon completion, the reaction mixture is worked up by dissolving in ethyl acetate and cooling.

-

The product is isolated by filtration and concentrated under vacuum to yield 2-bromo-4-nitroanisole.[4]

Synthesis of 4-Bromo-2-nitrobenzoic Acid from 4-amino-2-nitrobenzoic acid

This synthesis involves a Sandmeyer-type reaction.

Protocol:

-

Dissolve 4-amino-2-nitrobenzoic acid in 48% aqueous hydrobromic acid (HBr) and cool the solution to 0 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO2) to the stirring solution. The formation of a diazonium salt is indicated by a change in the appearance of the mixture to an orange-yellow solution.

-

This diazonium salt intermediate is then converted to the final product, 4-bromo-2-nitrobenzoic acid.[8]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic routes and logical relationships of the discussed compounds.

References

- 1. 2-Bromo-3-nitroanisole | C7H6BrNO3 | CID 17750299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-nitroanisole | C7H6BrNO3 | CID 78870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-4-nitroanisole | 5197-28-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 2-Bromo-4-nitroanisole | 5197-28-4 [chemicalbook.com]

- 5. 2-Bromo-4-nitroanisole | CAS 5197-28-4 Manufacturer & Exporter [punagri.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Bromo-2-nitrobenzoic acid | 99277-71-1 [chemicalbook.com]

- 9. 4-Bromo-2-nitrobenzoic acid | 99277-71-1 | FB11109 [biosynth.com]

- 10. scbt.com [scbt.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 2-Bromo-5-nitrobenzoic acid 98 943-14-6 [sigmaaldrich.com]

- 13. chemimpex.com [chemimpex.com]

Synthesis of 2-Bromo-4-methyl-6-nitrophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4-methyl-6-nitrophenol from its precursor, 2-bromo-4-methylphenol. This document provides a thorough overview of the chemical process, including a detailed experimental protocol, physicochemical properties of the involved compounds, and a discussion of the underlying reaction mechanism. The information is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.

Overview of the Synthesis

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-bromo-4-methylphenol. Specifically, a nitro group (-NO2) is introduced onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction is regioselective, with the substitution occurring at the position ortho to the hydroxyl group and meta to the bromo and methyl groups.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference and comparison.

| Property | 2-bromo-4-methylphenol (Starting Material) | This compound (Product) |

| CAS Number | 6627-55-0 | 20039-91-2 |

| Molecular Formula | C₇H₇BrO | C₇H₆BrNO₃ |

| Molecular Weight | 187.03 g/mol | 232.03 g/mol |

| Appearance | Clear colorless to pale yellow liquid | Yellow solid |

| Melting Point | Not applicable (liquid at room temp.) | 68 °C |

| Boiling Point | 213-214 °C | Not available |

| Density | 1.547 g/mL at 25 °C | Not available |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Reagents and Materials

-

2-bromo-4-methylphenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Deionized Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator)

3.2. Reaction Procedure

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, prepare a dilute solution of sulfuric acid by cautiously adding 200 mL of concentrated H₂SO₄ to 620 mL of deionized water.

-

To this cooled sulfuric acid solution, slowly add 56 g (889 mmol) of concentrated nitric acid while maintaining the temperature at 0 °C.

-

Once the nitrating mixture is prepared and cooled, add 88 g (471 mmol) of 2-bromo-4-methylphenol to the reaction flask.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously overnight.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

3.3. Work-up and Purification

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Extract the product from the aqueous layer with ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery.

-

Combine the organic extracts and wash them with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound as a yellow solid.[1] A reported yield for this procedure is 74%.[1]

Reaction Mechanism and Directing Effects

The nitration of 2-bromo-4-methylphenol is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves three key steps:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of 2-bromo-4-methylphenol attacks the nitronium ion. This step is the rate-determining step of the reaction. The position of the attack is directed by the substituents already present on the ring.

-

Rearomatization: A base (such as water or the bisulfate ion) removes a proton from the carbocation intermediate, restoring the aromaticity of the ring and yielding the final product.

The regioselectivity of the reaction is governed by the directing effects of the hydroxyl (-OH), bromo (-Br), and methyl (-CH₃) groups. The hydroxyl group is a strongly activating ortho-, para-director. The methyl group is also an activating ortho-, para-director. The bromo group is a deactivating but ortho-, para-director. The powerful activating and directing effect of the hydroxyl group is the dominant influence, strongly favoring the introduction of the nitro group at the position ortho to it (the 6-position), which is vacant.

Characterization Data

The following tables summarize the spectroscopic data for the starting material and the product.

Table 2: Spectroscopic Data for 2-bromo-4-methylphenol

| Technique | Data |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| IR | Available |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (Predicted) | Signals expected in the aromatic region, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR (Predicted) | Signals expected for the aromatic carbons, with shifts influenced by the bromo, methyl, nitro, and hydroxyl substituents, and a signal for the methyl carbon. |

| IR | A gas-phase IR spectrum is available. |

Visualizations

6.1. Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

6.2. Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

Spectroscopic Profile of 2-Bromo-4-methyl-6-nitrophenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-methyl-6-nitrophenol, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

-

IUPAC Name: this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Ar-H |

| ~7.8 | d | 1H | Ar-H |

| ~2.4 | s | 3H | -CH₃ |

| ~11.0 | s (broad) | 1H | -OH |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~150 | C-OH |

| ~140 | C-NO₂ |

| ~138 | C-H |

| ~130 | C-H |

| ~125 | C-CH₃ |

| ~115 | C-Br |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in the molecule. The data presented below is based on the gas-phase IR spectrum available in the NIST WebBook.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1540 | Strong | Asymmetric NO₂ stretch |

| ~1480 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1200 | Medium | C-O stretch |

| ~850 | Strong | C-H out-of-plane bend |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The data is consistent with the presence of a bromine atom, as indicated by the characteristic isotopic pattern.

| m/z | Relative Intensity | Assignment |

| 233 | Moderate | [M+2]⁺ (containing ⁸¹Br) |

| 231 | Moderate | [M]⁺ (containing ⁷⁹Br)[2] |

| 201 | Low | [M-NO]⁺ |

| 185 | Low | [M-NO₂]⁺ |

| 122 | High | [M-Br-NO₂]⁺ |

| 77 | High | [C₆H₅]⁺[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are representative of standard analytical procedures for compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, the spectral width would be set from 0 to 12 ppm, and for ¹³C NMR, from 0 to 200 ppm. Data processing would involve Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be scanned over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent like dichloromethane or methanol would be injected into the GC. The GC would be equipped with a capillary column suitable for separating aromatic compounds. The oven temperature would be programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper elution. The separated compound would then be introduced into the mass spectrometer, which would be operated in electron ionization (EI) mode at 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 50 to 300 amu.

Visualizations

Caption: Workflow for Spectroscopic Analysis.

Caption: Relationship between Compound and Spectroscopic Techniques.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-4-methyl-6-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methyl-6-nitrophenol, a crucial compound in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values. It includes detailed experimental protocols and an overview of relevant biological signaling pathways where nitrophenols may play a role, offering valuable context for drug development professionals.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound in various organic solvents. Structurally similar compounds, such as 2-bromo-6-nitrophenol and other nitrophenols, are known to be soluble in common organic solvents like acetone, chloroform, and ethyl acetate.[1][2][3] However, for the precise formulation and application of this compound, experimental determination of its solubility is essential.

The following table is provided as a template for researchers to record their experimentally determined solubility data. A recommended set of solvents, covering a range of polarities, is included.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility at 25°C ( g/100 mL) |

| Acetone | C₃H₆O | 20.7 | To be determined |

| Acetonitrile | C₂H₃N | 37.5 | To be determined |

| Chloroform | CHCl₃ | 4.81 | To be determined |

| Dichloromethane | CH₂Cl₂ | 9.08 | To be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | To be determined |

| Ethanol | C₂H₅OH | 24.5 | To be determined |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | To be determined |

| Hexane | C₆H₁₄ | 1.88 | To be determined |

| Methanol | CH₃OH | 32.7 | To be determined |

| Toluene | C₇H₈ | 2.38 | To be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal equilibrium method. This method is reliable and widely used for generating accurate solubility data.[4]

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the exact weight of the compound added.

-

Add a known volume (e.g., 10 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.[4]

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

To minimize the transfer of solid particles, it is recommended to use a syringe fitted with a syringe filter.

-

Accurately dilute the aliquot with the same organic solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

2.3. Diagram of Experimental Workflow

Potential Relevance in Drug Development: Signaling Pathways

Phenolic compounds, including nitrophenols, have been reported to modulate various intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.[5] This is a critical consideration for drug development professionals, as understanding these interactions can inform the therapeutic potential and safety profile of new drug candidates. While the specific effects of this compound on these pathways are not yet characterized, the general activity of phenolic compounds provides a basis for further investigation.

3.1. Inflammatory Signaling Pathways

Several key signaling pathways are implicated in the inflammatory response, and phenolic compounds have been shown to interact with them. These include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammation, cell survival, and immune response.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Including p38, JNK, and ERK, which are involved in cellular responses to stress, inflammation, and apoptosis.[6]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: Plays a role in lipid metabolism and inflammation.

3.2. Diagram of a Generalized Inflammatory Signaling Pathway

This guide serves as a foundational resource for researchers working with this compound. By providing a standardized protocol for solubility determination and contextual information on its potential biological relevance, it aims to facilitate further research and development in the fields of chemistry and pharmaceutical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

2-Bromo-4-methyl-6-nitrophenol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical properties and a representative synthesis protocol for 2-Bromo-4-methyl-6-nitrophenol, a substituted nitrophenol compound of interest in various chemical research domains.

Compound Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₇H₆BrNO₃[1][2] |

| Molecular Weight | 232.03 g/mol [3] |

| CAS Number | 20039-91-2[1] |

Experimental Synthesis Protocol

The following protocol describes a common method for the synthesis of this compound through the nitration of a precursor. This procedure is intended for use by trained professionals in a controlled laboratory setting.

Materials:

-

Sulfuric Acid (H₂SO₄)

-

Nitric Acid (HNO₃)

-

2-Bromo-4-methylphenol (Precursor)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of sulfuric acid (200 mL) in water (620 mL) is prepared and cooled to 0°C.

-

Nitric acid (56 g, 889 mmol) is carefully added to the cooled sulfuric acid solution.

-

The precursor, 2-Bromo-4-methylphenol (88 g, 471 mmol), is then added to the reaction mixture.

-

The resulting mixture is stirred at room temperature overnight to allow the reaction to proceed to completion.

-

Upon completion, the mixture is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solution is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound as a yellow solid.[3]

Synthesis Workflow

The logical flow of the synthesis protocol, from starting materials to the final purified product, is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

References

A Technical Guide to the Synthesis and Biological Significance of Nitrated Bromophenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrated bromophenophenols represent a class of synthetic compounds that have garnered interest in medicinal chemistry due to their potential as enzyme inhibitors and cytotoxic agents. Unlike the vast array of bromophenols found in marine organisms, nitrated derivatives are primarily the result of laboratory synthesis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activities of nitrated bromophenols. It includes detailed experimental protocols for their synthesis and for key biological assays, a compilation of quantitative data on their biological effects, and a discussion of their structure-activity relationships and mechanisms of action, particularly in the context of enzyme inhibition and cancer cell cytotoxicity.

Introduction: A Synthetic Origin Story

While the discovery of bromophenols is rooted in the exploration of marine natural products, with the first examples isolated from the red alga Rhodomela larix in 1967, the history of nitrated bromophenols is one of synthetic chemistry[1][2]. These compounds are not typically found in nature and have emerged through chemical synthesis as intermediates and as molecules designed for biological screening. The introduction of a nitro group onto a bromophenol scaffold significantly alters its electronic properties, influencing its reactivity and biological interactions. This guide focuses on these synthetic derivatives, exploring their chemical synthesis and documented biological activities.

Synthesis of Nitrated Bromophenols

The synthesis of nitrated bromophenols is primarily achieved through two main strategies: the nitration of a bromophenol precursor or the bromination of a nitrophenol precursor. The choice of route depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 2-Bromo-4-nitrophenol

One common method for the synthesis of 2-bromo-4-nitrophenol involves the direct bromination of 4-nitrophenol.

Experimental Protocol: Bromination of 4-Nitrophenol [3]

-

Dissolution: Dissolve 4-nitrophenol (75 g, 0.54 mol) in glacial acetic acid (700 ml) in a suitable reaction vessel.

-

Bromination: To the solution, add bromine (40 ml) and stir the mixture at room temperature under a nitrogen atmosphere for 24 hours.

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Recrystallization: Recrystallize the residue from dichloromethane to yield the 2-bromo-4-nitrophenol product.

-

Characterization: Confirm the structure using techniques such as 1H NMR spectroscopy.

Another approach involves a multi-step synthesis starting from 2-methoxy-5-nitroaniline, proceeding through diazotization and Sandmeyer reactions to yield 2-bromo-4-nitroanisole, which is then demethylated to the final product[4][[“]].

Synthesis of 3-Bromo-4-nitrophenol

The synthesis of 3-bromo-4-nitrophenol can be achieved by the nitration of 3-bromophenol.[6]

Experimental Protocol: Nitration of 3-Bromophenol [6]

-

Nitrating Mixture Preparation: Slowly add concentrated sulfuric acid (98%, 10.0 mL, 187.4 mmol) dropwise to a solution of sodium nitrate (13.5 g, 159.6 mmol) in water (30 mL), maintaining the temperature at 0-5°C.

-

Addition of Substrate: To the nitrating mixture, add a solution of 3-bromophenol (12.0 g, 69.4 mmol) dissolved in ethanol (25 mL).

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Work-up: Pour the reaction mixture into ice water (300 mL) and extract with dichloromethane (3 x 100 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, concentrate, and purify by silica gel column chromatography (eluent: 30% ethyl acetate in hexane) to obtain 3-bromo-4-nitrophenol as a yellow solid.

-

Characterization: Confirm the product structure using 1H-NMR, 13C-NMR, and mass spectrometry.

Synthesis of 2,6-Dibromo-4-nitrophenol

This compound is synthesized by the dibromination of p-nitrophenol.

Experimental Protocol: Dibromination of p-Nitrophenol [7]

-

Dissolution: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve p-nitrophenol (278 g, 2 moles) in 830 cc of glacial acetic acid.

-

Bromination: At room temperature, add a solution of bromine (750 g, 4.7 moles) in 700 cc of glacial acetic acid dropwise with stirring over three hours.

-

Reaction Completion: After the addition, stir the mixture for 30 minutes and then warm it on a steam bath (approximately 85°C) for one hour to remove excess bromine.

-

Removal of Excess Bromine: Pass a stream of air through the reaction mixture to remove the last traces of bromine.

-

Precipitation: Treat the mixture with 1.1 liters of cold water and stir until cool. Allow it to stand in an ice bath overnight.

-

Isolation and Washing: Collect the pale yellow crystalline product on a Büchner funnel, wash with 500 cc of 50% aqueous acetic acid, and then thoroughly with water.

-

Drying: Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide.

Biological Activities of Nitrated Bromophenols

The introduction of a nitro group can significantly modulate the biological activity of bromophenols. While the data for nitrated derivatives is less extensive than for their hydroxylated counterparts, emerging evidence suggests their potential as enzyme inhibitors and cytotoxic agents.

Enzyme Inhibition

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[8] While many studies focus on non-nitrated bromophenols as PTP1B inhibitors, the electronic properties of nitrated bromophenols make them interesting candidates for investigation.

Experimental Protocol: In Vitro PTP1B Inhibition Assay [8][9][10]

-

Reagents:

-

Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM Citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0. Add 1 mM DTT fresh before use.

-

PTP1B Enzyme Stock: Human Recombinant PTP1B (catalytic domain) diluted in cold assay buffer.

-

Substrate Stock: p-Nitrophenyl Phosphate (pNPP) solution (e.g., 100 mM) in deionized water.

-

Inhibitor Stock: Test compounds (nitrated bromophenols) dissolved in DMSO.

-

-

Assay Procedure (96-well plate):

-

To each well, add the assay buffer.

-

Add various concentrations of the test inhibitor or DMSO (for control).

-

Pre-incubate the plate to allow inhibitor-enzyme interaction.

-

Initiate the reaction by adding the PTP1B enzyme solution, followed by the pNPP substrate.

-

Monitor the increase in absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway: PTP1B in Insulin Signaling

The inhibition of PTP1B is intended to enhance insulin signaling.

AChE inhibitors are used in the treatment of Alzheimer's disease. The potential of bromophenol derivatives as AChE inhibitors has been explored.

Experimental Protocol: Ellman's Method for AChE Inhibition [11][12][13]

-

Reagents:

-

Assay Buffer: 0.1 M Sodium phosphate buffer, pH 8.0.

-

DTNB (Ellman's Reagent) Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

-

Substrate Solution: 14 mM Acetylthiocholine iodide (ATCI) in deionized water.

-

AChE Enzyme Solution: From a suitable source (e.g., electric eel) diluted in assay buffer.

-

Inhibitor Stock: Test compounds dissolved in an appropriate solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate):

-

To each well, add the assay buffer, AChE solution, DTNB solution, and the test compound or solvent (for control).

-

Pre-incubate the plate for approximately 10 minutes at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

Workflow for AChE Inhibition Assay

Cytotoxicity against Cancer Cells

Synthetic bromophenol derivatives have shown cytotoxic effects against various cancer cell lines.[14] The MTT assay is a common method to assess this activity.

Experimental Protocol: MTT Assay for Cytotoxicity [15][16][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the nitrated bromophenol compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/ml) and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Quantitative Data on Biological Activities

The biological activity of nitrated bromophenols is still an emerging area of research. The following tables summarize available data for some representative compounds and related bromophenols to provide a comparative context.

Table 1: Enzyme Inhibitory Activity of Bromophenol Derivatives

| Compound | Target Enzyme | IC50 / Ki | Reference(s) |

| Bromophenol Derivatives (general) | Acetylcholinesterase (AChE) | Ki: 6.54 - 24.86 nM | [18] |

| Bromophenol Derivatives (general) | PTP1B | IC50: 0.68 - 4.5 µM | [19][20] |

| 3-Bromo-4-nitrophenol | Various (Antimicrobial, Antifungal) | Activity reported, quantitative data limited | [21] |

Table 2: Cytotoxicity of Bromophenol Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference(s) |

| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | DLD-1 (Colon Cancer) | 1.72 | [2] |

| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | HCT-116 (Colon Cancer) | 0.08 | [2] |

| 4-Bromo-2-methoxyphenol Derivatives | Various | Activity reported | [14] |

Table 3: Antioxidant Activity of Bromophenol Derivatives

| Compound/Derivative | Assay | IC50 (µM) / TEAC (mM) | Reference(s) |

| Nitrogen-containing Bromophenols | DPPH Radical Scavenging | IC50: 5.22 - 23.60 µM | [1] |

| Nitrogen-containing Bromophenols | ABTS Radical Scavenging | TEAC: 3.11 - 3.58 mM | [1] |

| Synthetic Diarylmethanone Bromophenols | DPPH Radical Scavenging | IC50: 23.10 - 34.65 µg/mL | [1] |

Structure-Activity Relationships (SAR)

The biological activity of bromophenols is highly dependent on their substitution pattern. While comprehensive SAR studies for nitrated bromophenols are limited, some general principles can be inferred from the broader class of substituted phenols:

-

Hydroxyl Groups: The number and position of hydroxyl groups are often crucial for antioxidant activity and enzyme inhibition, as they can participate in hydrogen bonding and redox reactions.

-

Bromine Atoms: The degree and position of bromination can influence lipophilicity, which affects cell permeability and binding to target proteins. Increased bromination has been shown to enhance the inhibitory activity against some enzymes.[2]

-

Nitro Group: The strong electron-withdrawing nature of the nitro group can significantly alter the acidity of the phenolic hydroxyl group and the overall electronic distribution of the aromatic ring. This can impact binding affinities for enzyme active sites and reactivity.

Conclusion and Future Directions

Nitrated bromophenols are a class of synthetic compounds with demonstrated potential in enzyme inhibition and cytotoxicity. This guide has provided an overview of their synthesis and biological evaluation, including detailed experimental protocols. The lack of naturally occurring nitrated bromophenols highlights the importance of synthetic chemistry in generating novel bioactive molecules.

Future research in this area should focus on:

-

Expanding the library of nitrated bromophenols: Synthesizing a wider range of derivatives with varying substitution patterns will enable more comprehensive SAR studies.

-

Elucidating mechanisms of action: Investigating the specific molecular targets and signaling pathways affected by nitrated bromophenols will provide a deeper understanding of their biological effects.

-

In vivo studies: Evaluating the efficacy and safety of promising nitrated bromophenol candidates in animal models is a crucial step towards any potential therapeutic applications.

By continuing to explore the synthesis and biological properties of these compounds, the scientific community can further unlock their potential for the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 2-Bromo-4-nitrophenol [benchchem.com]

- 4. Novel method for synthesis of 2-bromo-4-nitrophenol | Semantic Scholar [semanticscholar.org]

- 5. consensus.app [consensus.app]

- 6. 3-Bromo-4-nitrophenol | 5470-65-5 [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. 3.6. PTP1B Inhibitory Activity Assay [bio-protocol.org]

- 10. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-4-methyl-6-nitrophenol, a sterically hindered and electron-deficient substrate. The presence of both a nitro group and a free phenolic hydroxyl group presents unique challenges that require careful optimization of the reaction conditions. The biaryl products derived from this reaction are valuable scaffolds in medicinal chemistry and materials science.

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Key steps include the oxidative addition of the aryl bromide to the Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to yield the desired biaryl product and regenerate the catalyst.[1][2] For a substrate like this compound, the electron-withdrawing nitro group is expected to facilitate the initial oxidative addition step.[3][4] However, the steric hindrance from the ortho-methyl and nitro groups, as well as the presence of the acidic phenolic proton, necessitates the use of specialized catalyst systems and carefully chosen bases to achieve high yields.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various catalytic systems and conditions reported in the literature for Suzuki coupling reactions of sterically hindered or electron-deficient aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Notes | Reference |

| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Effective for electron-deficient boronic acids. | [5] |

| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 100 | Excellent for sterically hindered substrates. | [6][7] |

| Pd/BI-DIME | BI-DIME | K₃PO₄ | Dioxane | 100-140 | Specifically developed for extremely hindered biaryl synthesis. | [8][9] |

| Acenaphthoimidazolylidene Palladium Complexes | NHC Ligand | t-BuOK | Dioxane | 100 | Highly efficient for sterically hindered substrates, tolerates free -OH. | [7] |

| Pd(dba)₂ / R-Phos | R-Phos | K₃PO₄·H₂O | Dioxane | 100 | High activity for sterically hindered aryl bromides. | [10] |

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment

-

Substrates: this compound, Arylboronic acid

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Base: Potassium phosphate tribasic (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Solvent: Anhydrous 1,4-Dioxane and Degassed Water

-

Inert Gas: Argon or Nitrogen

-

Standard laboratory glassware: Schlenk flask or reaction vial, magnetic stirrer, condenser, syringes, needles.

-

Purification: Silica gel for column chromatography, standard organic solvents (e.g., ethyl acetate, hexanes).

-

Analytical Instruments: TLC plates, NMR spectrometer, Mass spectrometer.

Reaction Setup and Procedure

Note: This is a general protocol and may require optimization for specific arylboronic acids.

-

Preparation of the Reaction Vessel: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask under a positive flow of inert gas.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 v/v ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A step-by-step workflow for the Suzuki coupling experiment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with 2-Bromo-4-methyl-6-nitrophenol, an electron-deficient aryl bromide. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, offering a versatile method for the synthesis of substituted alkenes, which are valuable intermediates in pharmaceutical and materials science.[1][2][3]

The presence of a strongly electron-withdrawing nitro group on the aromatic ring of this compound is expected to facilitate the oxidative addition step of the catalytic cycle, a key step in the Heck reaction.[3] However, the ortho-hydroxyl group may influence the reaction by coordinating with the palladium catalyst, potentially requiring specific ligand and base combinations for optimal results.

General Considerations for the Heck Reaction of Aryl Bromides

The success of the Heck reaction is dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. For aryl bromides, particularly those that are less reactive, higher temperatures are often required.[4]

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. For electron-rich aryl bromides, bulky, electron-rich phosphines are often preferred. For electron-deficient aryl bromides such as the topic of this document, a variety of phosphine ligands can be effective. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Heck reactions, often providing high stability and activity.[4]

-

Base: A base is required to neutralize the hydrogen halide produced during the reaction. Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) are commonly used.

-

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile are frequently employed. Aqueous media have also been successfully used, offering a more environmentally friendly approach.[4]

Experimental Protocols

The following protocols are representative examples of Heck reaction conditions that can be adapted for the coupling of this compound with various alkenes.

Protocol 1: Heck Reaction with Styrene using a Phosphine Ligand

This protocol is a general method for the coupling of an aryl bromide with styrene.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Deionized water

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

-

Evacuate the tube and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add N,N-dimethylformamide (3 mL) and deionized water (3 mL) via syringe.

-

Add styrene (1.5 mmol) via syringe.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction with an Acrylate using an N-Heterocyclic Carbene (NHC) Ligand Precursor

This protocol utilizes an in situ generated NHC-palladium catalyst, which can offer high efficiency.

Materials:

-

This compound

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

Procedure:

-

In a glovebox, add palladium(II) acetate (0.01 mmol, 1 mol%) and IPr·HCl (0.012 mmol, 1.2 mol%) to a dry Schlenk tube.

-

Add 1,4-dioxane (2 mL) and stir the mixture at room temperature for 20 minutes.

-

Add this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), and cesium carbonate (2.0 mmol).

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash chromatography.

Data Presentation

The following table summarizes representative conditions and yields for the Heck reaction of various aryl bromides with different alkenes, providing a reference for optimizing the reaction of this compound.

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 95 |

| 2 | 4-Bromobenzaldehyde | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 98 |

| 3 | 4-Bromotoluene | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 85 |

| 4 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 82 |

| 5 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 2 | 98 |

| 6 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 2 | 97 |

| 7 | Methyl 4-bromobenzoate | n-Butyl acrylate | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 4 | 98 |

Visualizations

Heck Reaction Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Mizoroki-Heck reaction, which proceeds through a Pd(0)/Pd(II) catalytic cycle.[1]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing a Heck reaction experiment.

Caption: General experimental workflow for the Heck reaction.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction